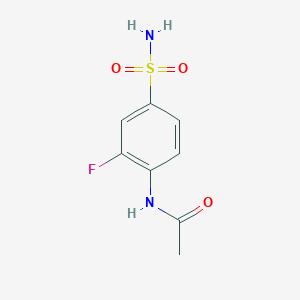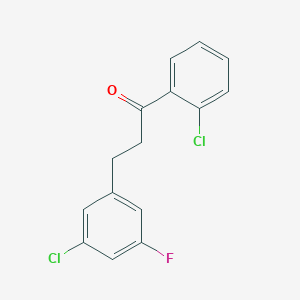
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Chloro-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound that is part of a broader class of organic molecules known for their potential applications in pharmaceuticals and material science. While the specific papers provided do not directly discuss this compound, they do provide insights into related fluorinated and chlorinated organic compounds, which can be used to infer some general aspects of the compound .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions with careful control of reaction conditions to ensure high yields and purity. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved through amination and cyclization in a nonproton polar solvent, followed by acidification, resulting in an 82.7% yield . Similarly, various synthetic routes for 2'-fluoropropiophenone were explored, with one route yielding a product with 99.4% purity . These methods highlight the importance of selecting appropriate synthetic routes and conditions to achieve the desired chloro-fluorinated compounds.
Molecular Structure Analysis
The molecular structure of chloro-fluorinated compounds is typically confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was confirmed using IR and 1H NMR . These techniques are crucial for verifying the presence of specific functional groups and the overall molecular architecture of the synthesized compounds.
Chemical Reactions Analysis
Fluorinated compounds often undergo nucleophilic reactions, as demonstrated by the synthesis and reactions of 3-chloro-2-fluorobut-2-en-4-olide, which involved conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles . These reactions are indicative of the reactivity patterns that might be expected for this compound, suggesting that it could participate in similar nucleophilic addition or substitution reactions.
Physical and Chemical Properties Analysis
While the papers do not provide specific data on the physical and chemical properties of this compound, they do offer insights into the properties of structurally related compounds. Fluorinated compounds are known for their unique properties, such as increased stability and lipophilicity, which can be advantageous in pharmaceutical applications . The presence of chlorine and fluorine atoms can also influence the boiling point, melting point, and solubility of the compound.
Applications De Recherche Scientifique
Pharmacological Effects of Chlorogenic Compounds
Chlorogenic acid (CGA) is a prominent example of a chlorinated compound with diverse biological and pharmacological effects. CGA has been shown to possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulating properties. Its role in modulating lipid metabolism and glucose in metabolic disorders suggests potential applications in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Polyphenol-Based Material Design
Polyphenols, including tannic acid, exhibit unique properties due to their ability to form strong interactions with metal ions, creating robust films or capsules. These materials have potential applications in sensing, separation, catalysis, drug delivery, and as protective coatings for sensitive molecules and cells. The presence of multiple functional groups in polyphenols like tannic acid allows for the development of versatile architectures in materials science, highlighting their importance in designing new chemical entities and materials (Liang et al., 2019).
Environmental Impact and Treatment Technologies
The production of chlorinated and fluorinated compounds, often used in pesticides and pharmaceuticals, generates wastewater that contains a variety of toxic pollutants. Effective treatment and reclaiming of such wastewater are crucial for preventing environmental contamination. Biological processes and granular activated carbon are among the methods used to treat high-strength wastewaters containing recalcitrant compounds, demonstrating the scientific community's efforts to mitigate the environmental impact of these chemicals (Goodwin et al., 2018).
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-7-10(8-12(18)9-11)5-6-15(19)13-3-1-2-4-14(13)17/h1-4,7-9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTZVHDANPCWJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644963 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898750-91-9 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

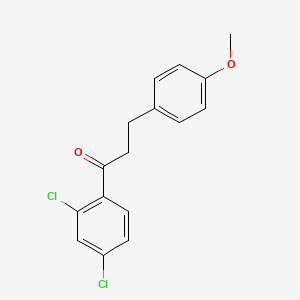

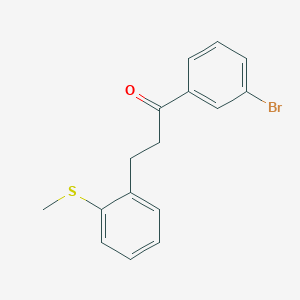
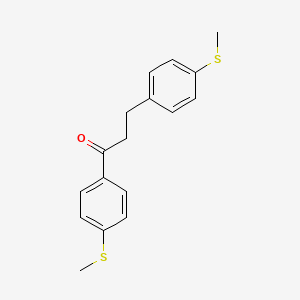
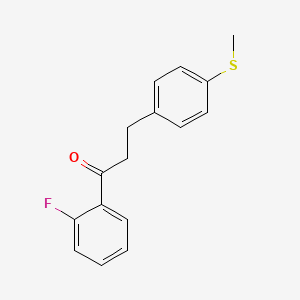
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)






![benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1343464.png)
